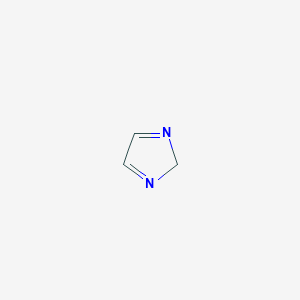

2H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

288-31-3 |

|---|---|

Molecular Formula |

C3H4N2 |

Molecular Weight |

68.08 g/mol |

IUPAC Name |

2H-imidazole |

InChI |

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-2H,3H2 |

InChI Key |

ACVSHQGHCWUJFU-UHFFFAOYSA-N |

Canonical SMILES |

C1N=CC=N1 |

Origin of Product |

United States |

Theoretical and Computational Investigations of 2h Imidazole Structure and Dynamics

Quantum Chemical Characterization of 2H-Imidazole Isomers

Quantum chemical methods are powerful tools for elucidating the properties of transient species like this compound. Ab initio, Density Functional Theory (DFT), and higher-level computational models have been employed to characterize its molecular geometry, vibrational spectra, and energetics.

Computational studies, utilizing methods like Hartree-Fock (HF) and DFT with basis sets such as 6-31G(d) and 6-311++G**, have been instrumental in determining the optimized geometry of imidazole (B134444) isomers. researchgate.netuj.edu.pl These calculations provide detailed information on bond lengths and angles, which are in excellent agreement with available experimental data for related stable isomers, lending confidence to the predictions for unstable forms like this compound. arcjournals.org

Table 1: Comparison of Calculated Bond Lengths (Å) for an Imidazole Derivative This table illustrates the typical output from computational studies, comparing results from different methods.

| Bond | Hartree-Fock (HF) | Density Functional Theory (B3LYP) |

|---|---|---|

| C1-C2 | 1.395 | 1.405 |

| C2-C3 | 1.385 | 1.395 |

| C1-N7 | 1.385 | 1.390 |

| N7-C8 | 1.285 | 1.312 |

Data derived from studies on 2-ethyl-1H-benzo[d]imidazole. researchgate.net

The vibrational frequencies of this compound and its derivatives have been computationally analyzed using methods like HF and DFT (B3LYP). researchgate.netasianpubs.org These calculations predict the infrared and Raman spectra, which are characterized by specific vibrational modes. Theoretical frequencies often require scaling to match experimental results due to systematic errors inherent in the computational methods. asianpubs.org

Comparisons between calculated and experimental spectra for related stable compounds show that the B3LYP method is generally superior to the HF method for predicting vibrational spectra. researchgate.netasianpubs.org For example, in a study on an imidazole derivative, scaling factors of 0.8929 (HF) and 0.9614 (B3LYP) were applied to align the calculated frequencies with observed values. asianpubs.org These analyses help in assigning the observed spectral bands to specific molecular motions, such as C-H stretching, N-H bending, and ring vibrations, providing a detailed picture of the molecule's dynamics. mdpi.com

For highly accurate energy calculations, sophisticated composite methods like the Gaussian-4 (G4) theory are employed. arcjournals.orgcsic.es The G4 method is known for its reliability in computing thermodynamic properties, such as heats of formation, with an average absolute deviation of about 3.5 kJ·mol–1. csic.es

G4 calculations have been used to determine the relative energies and heats of formation of various C3H4N2 isomers, including this compound. arcjournals.org These high-level calculations confirm that 1H-imidazole is the most stable isomer, with this compound being significantly higher in energy. arcjournals.orgpurkh.com The accuracy of the G4 method for known compounds provides confidence in its predictions for less stable or experimentally unobserved isomers. arcjournals.org Such calculations are crucial for understanding the thermodynamic landscape of isomerization reactions. csic.es

Tautomerism of this compound and Related Systems

Tautomerism is a key feature of imidazole chemistry, involving the migration of a proton between the nitrogen atoms of the ring. The study of the tautomeric equilibrium between 2H- and 1H-imidazoles is fundamental to understanding their relative stabilities and interconversion pathways.

Annular tautomerism in imidazoles refers to the movement of a proton between the ring's nitrogen atoms. researchgate.net Computational studies have extensively mapped the energetic landscape of this process. It is well-established that the aromatic 1H-imidazole is significantly more stable than the non-aromatic 2H-tautomer. uj.edu.plresearchgate.net The energy difference is substantial, often in the range of 60-100 kJ/mol, meaning that under normal conditions, only the 1H-tautomer is experimentally observable. uj.edu.plpurkh.com

The greater stability of 1H-imidazole is attributed to its aromaticity, where six π-electrons are delocalized across the planar five-membered ring, satisfying Hückel's rule. benchchem.com In contrast, this compound lacks this continuous π-system due to the sp3-hybridized carbon atom, making it non-aromatic and less stable. researchgate.net However, theoretical studies suggest that substitution can alter this stability order. For instance, substituting the hydrogen on the nitrogen or the methylene (B1212753) carbon with highly electronegative groups like fluorine (F) or hydroxyl (OH) can reverse the trend, making the 2H-tautomer more stable. researchgate.netcsic.es

Table 2: Relative Energies of Imidazole Tautomers (kJ/mol) This table shows the calculated energy difference between imidazole tautomers, highlighting the instability of the 2H form.

| Tautomer | Relative Energy (B3LYP) | Relative Energy (MP2) |

|---|---|---|

| 1H-Imidazole | 0 | 0 |

| This compound | 60 | 60 |

Data derived from computational studies on imidazole tautomers. uj.edu.pl

The conversion of this compound to the more stable 1H-imidazole involves an intramolecular proton transfer. Computational studies investigate the mechanisms and energy barriers associated with this process. uj.edu.plbenchchem.com The transfer can occur directly, but this path often involves a high energy barrier. acs.org

Alternatively, the proton transfer can be facilitated by other molecules, such as water or other imidazole molecules, acting as a shuttle. researchgate.netacs.org This is known as a collective or assisted mechanism. For example, a water molecule can form hydrogen bonds with the imidazole, creating a bridge for the proton to travel across with a lower activation energy than the direct intramolecular shift. researchgate.net Theoretical models have explored cyclic oligomeric structures, such as trimers, as potential low-energy pathways for this proton transfer, avoiding the formation of high-energy ionic intermediates. isca.in Understanding these mechanisms is crucial for describing the dynamics and lifetime of the transient this compound species.

Solvent Effects and Microhydration in Tautomeric Equilibria

The equilibrium between tautomers, such as 1H- and this compound, is notably sensitive to the surrounding environment, including solvent effects and the presence of specific solvent molecules (microhydration). rsc.orgresearchgate.net Computational studies demonstrate that the polarity of the solvent plays a critical role in determining which tautomer is more stable. In non-polar solvents, the 1H and 2H tautomeric forms are close in energy, with the less polar 2H-tautomer being preferentially stabilized. rsc.org Conversely, in polar solvents, the more polar 1H-tautomer is favored. rsc.org The dipole moment of both tautomers generally increases as the dipole moment of the solvent increases. rsc.org

Microhydration studies, which involve the inclusion of explicit water molecules in theoretical calculations, reveal more nuanced interactions. The presence of even a single water molecule can significantly alter the relative stabilities of tautomers and the energy barriers for their interconversion. researchgate.net These explicit water molecules can form hydrogen bonds with the imidazole ring, acting as a catalyst for proton transfer reactions. researchgate.netlongdom.org This catalytic effect means that a proton transfer reaction assisted by a water molecule requires less energy than an intramolecular proton shift. researchgate.net Theoretical calculations on related imidazole systems have shown that including three explicit water molecules can change the preference of the tautomers and modify their relative energies in an aqueous solution. longdom.org This highlights that accounting for specific solute-solvent hydrogen bonds is crucial for accurately predicting tautomeric equilibria in aqueous environments. longdom.org

Electronic Structure and Reactivity Predictions

Frontier Molecular Orbital (FMO) analysis is a fundamental tool for predicting the chemical reactivity and kinetic stability of a molecule. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being electron-rich, indicates the molecule's ability to donate an electron, while the LUMO, being electron-deficient, represents its capacity to accept an electron. acs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key descriptor of molecular stability. irjweb.comacs.org

A large HOMO-LUMO gap implies high kinetic stability, low chemical reactivity, and higher hardness, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small gap suggests the molecule is more reactive and has lower stability. mdpi.com Computational studies on various imidazole derivatives have quantified these properties. For instance, DFT calculations have been used to determine the HOMO, LUMO, and energy gaps for numerous substituted imidazoles, providing insights into how different functional groups affect their electronic properties and reactivity. scirp.orgresearchgate.net Molecules with large gaps are generally considered thermodynamically stable, whereas those with small gaps are prone to easier electronic transitions. mdpi.com

Interactive Table: FMO Data for Selected Imidazole Derivatives

| Compound/System | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Source(s) |

| Imidazole Derivative 1A | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| Zinc(II) Complex 1 (2-isopropylimidazole) | -6.207 | -0.181 | 6.026 | scirp.org |

| Zinc(II) Complex 2 (2-isopropylimidazole) | -5.543 | -0.855 | 4.688 | scirp.org |

| Enaminone Derivative 2 | -5.7022 | -1.6409 | 4.0613 | mdpi.com |

| Enaminone Derivative 3 | -6.2162 | -2.4090 | 3.8072 | mdpi.com |

| CLMPDI | -7.546 | -4.577 | 2.971 | researchgate.net |

| BPCLDI | -7.549 | -4.613 | 2.936 | researchgate.net |

The dipole moment vector provides a direction of charge asymmetry in the molecule. mdpi.com Theoretical methods such as Mulliken population analysis are employed to calculate the net atomic charges, revealing which atoms are electron-rich (shielded) and which are electron-poor. mdpi.com For example, in a study of a di-substituted sulfonamide derivative of an imidazoline (B1206853), the oxygen atoms of the sulfonyl group and the nitrogen atoms of the imidazoline skeleton were found to carry the most significant negative charges. mdpi.com Such analyses are crucial for understanding intermolecular interactions and the molecule's electrostatic potential. mdpi.com

Interactive Table: Calculated Dipole Moments for Imidazole and Derivatives

| Compound | Dipole Moment (Debye) | Solvent/Phase | Source(s) |

| 1H-imidazole | 3.61 | Gas Phase (Calculated) | benchchem.com |

| This compound | 3.67 | Gas Phase (Calculated) | benchchem.com |

| 1H-tetrazole tautomer | 5.30 | Non-polar solvent | rsc.org |

| 2H-tetrazole tautomer | 2.3 | Non-polar solvent | rsc.org |

| Enaminone Derivative 2 | 3.1956 | Gas Phase (Calculated) | mdpi.com |

| Enaminone Derivative 3 | 0.3833 | Gas Phase (Calculated) | mdpi.com |

For molecules containing light atoms like hydrogen, nuclear quantum effects can be significant and are not captured by classical molecular dynamics. Path Integral Molecular Dynamics (PIMD) is an advanced computational technique that accurately incorporates these multi-dimensional quantum effects, such as zero-point energy and tunneling. researchgate.netresearchgate.net

PIMD simulations have been performed on muoniated 1,3-dihydro-2H-imidazole-2-ylidene (Mu-IY), a derivative of this compound, to investigate its properties. researchgate.net Muonium (Mu) is an ultralight isotope of hydrogen, making quantum effects particularly pronounced. The research found that quantum effects have two competing contributions to the molecule's properties: the quantum effect of bond vibrations tends to increase values like hyperfine coupling constants (HFCCs), while the quantum effect of out-of-plane angular vibrations tends to decrease them. researchgate.net These findings underscore the necessity of including quantum mechanical descriptions of nuclei to achieve a precise theoretical understanding of the structure, dynamics, and reactivity of this compound and its derivatives. researchgate.netresearchgate.net

Synthetic Strategies for 2h Imidazole and Its Derivatives

Classical and Conventional Approaches to 2H-Imidazole Ring Formation

The formation of the 2H-imidazol-2-one ring system, a key substructure in many biologically active molecules, is often achieved through cyclization reactions. A prominent method involves the intramolecular hydroamidation of propargylic ureas. acs.org This approach provides an atom- and step-economical route to richly decorated five-membered cyclic ureas. acs.org The control over chemo- and regioselectivity in the cyclization is a critical aspect, often addressed through the use of transition metal catalysts. acs.org

However, recent advancements have demonstrated the first organo-catalyzed synthesis of imidazolidin-2-ones and imidazol-2-ones from propargylic ureas under ambient conditions. acs.org The phosphazene base BEMP has been identified as a highly active organo-catalyst for this transformation, achieving excellent chemo- and regioselectivity to yield five-membered cyclic ureas in exceptionally short reaction times. acs.org DFT studies suggest that a base-mediated isomerization to an allenamide intermediate is a feasible pathway for the formation of imidazol-2-ones. acs.org

Another classical approach involves the cyclization of o-phenylenediamine (B120857) with various carbonyl reagents. researchgate.net This method, along with the transformation of benzimidazolium salts and the Curtius reaction of anthranilic acids, represents a traditional route to benzimidazol-2-ones, a fused derivative of 2H-imidazol-2-one. researchgate.net For instance, treating phthalic anhydride (B1165640) derivatives with trimethylsilyl (B98337) azide (B81097) can yield benzimidazolin-2-ones through two consecutive Curtius reactions. researchgate.net

A notable nickel-catalyzed cyclization of amido-nitriles provides a route to disubstituted imidazoles. rsc.org This reaction proceeds under mild conditions and tolerates a variety of functional groups. rsc.org The proposed mechanism involves nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. rsc.org

| Starting Material | Reagent/Catalyst | Product | Key Features |

| Propargylic ureas | BEMP (organo-catalyst) | Imidazolidin-2-ones and Imidazol-2-ones | Ambient conditions, short reaction times. acs.org |

| Amido-nitriles | Nickel catalyst | Disubstituted imidazoles | Mild conditions, tolerates various functional groups. rsc.org |

| o-Phenylenediamine | Carbonyl reagents | Benzimidazol-2-ones | Classical approach to fused systems. researchgate.net |

| Phthalic anhydride derivatives | Trimethylsilyl azide | Benzimidazolin-2-ones | Involves Curtius reaction. researchgate.net |

The reduction of this compound N-oxides presents a straightforward method for accessing the corresponding 2H-imidazoles. This deoxygenation can be accomplished using various reducing agents. A common and effective method involves the use of freshly prepared Raney-nickel in ethanol (B145695) at room temperature, which typically results in almost quantitative yields of the desired this compound. nih.govuzh.ch Another established reagent for this transformation is phosphorus trichloride (B1173362) (PCl3). uzh.ch

The starting this compound N-oxides are themselves non-aromatic heterocyclic compounds that can be synthesized through methods such as the reaction of the corresponding imidazole (B134444) with hydrogen peroxide in THF at room temperature. uzh.ch These N-oxides are valuable intermediates, not only for their reduction to 2H-imidazoles but also for their reactivity in other transformations. For instance, they can be isomerized to imidazol-2-ones by treatment with acetic anhydride or through photochemical methods. uzh.ch

Recent studies have also employed hydrazine (B178648) hydrate (B1144303) in the presence of an activated Raney-nickel catalyst to prepare the reduced forms of certain this compound-N-oxides. nih.gov This method was utilized to synthesize specific 2H-imidazoles for evaluating their antiradical properties. nih.gov

| Starting Material | Reducing Agent/Catalyst | Product | Notes |

| This compound N-oxides | Raney-Ni/EtOH | 2H-Imidazoles | High yields at room temperature. nih.govuzh.ch |

| This compound N-oxides | PCl3 | 2H-Imidazoles | A classical deoxygenation method. uzh.ch |

| This compound N-oxides | Hydrazine hydrate/Raney-Ni | 2H-Imidazoles | Used for specific derivative synthesis. nih.gov |

Modern and Green Methodologies in this compound Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of polysubstituted imidazoles, aligning with the principles of green chemistry. These reactions offer high atom- and step-economy by combining three or more starting materials in a single pot to construct complex molecules. researchgate.netcitedrive.com

A significant development in this area is the one-pot synthesis of polysubstituted 2H-imidazoles from readily available 1,2-diketones, ketones, and ammonium (B1175870) acetate (B1210297). researchgate.netcitedrive.com This transition-metal-free protocol is noteworthy because both nitrogen atoms in the final this compound product are sourced from the inexpensive inorganic salt, ammonium acetate. researchgate.netcitedrive.com The reaction proceeds through the cleavage of three C-O bonds and the formation of four C-N bonds in a single operation, demonstrating high efficiency. researchgate.netcitedrive.com This method exhibits a broad substrate scope, good functional group tolerance, and allows for the synthesis of products bearing alkyl, aryl, halogen, nitro, and other functional groups. researchgate.netcitedrive.com

The Debus-Radiszewski synthesis is a classic example of a multicomponent reaction for imidazole synthesis, typically involving the cyclocondensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia (B1221849) (often from ammonium acetate). researchgate.netjetir.org Numerous modifications and improvements to this reaction have been reported, employing various catalysts to enhance efficiency and yields. nih.gov For instance, catalysts like zeolite HY/silica gel, ionic liquids, and ZrCl4 have been used. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Advantages |

| 1,2-Diketones, Ketones, Ammonium Acetate | Transition-metal-free | Polysubstituted 2H-imidazoles | Low cost, high atom-economy, broad scope. researchgate.netcitedrive.com |

| 1,2-Diketone, Aldehyde, Ammonium Acetate | Various catalysts (e.g., LADES@MNP) | 2,4,5-Trisubstituted imidazoles | High yields, short reaction times. nih.gov |

| Benzil, Aromatic Aldehydes, Ammonium Acetate, Primary Amines | LADES@MNP (magnetic nanoparticle supported Lewis acidic deep eutectic solvent) | 1,2,4,5-Tetrasubstituted imidazoles | Reusable catalyst, solvent-free conditions. nih.gov |

The development of transition-metal-free synthetic methods for 2H-imidazoles is a significant step towards more sustainable and cost-effective chemical processes. These protocols avoid the use of often expensive and potentially toxic heavy metals.

A notable example is the multicomponent reaction for synthesizing polysubstituted 2H-imidazoles from 1,2-diketones, ketones, and ammonium acetate, which proceeds efficiently without any metal catalyst. researchgate.netcitedrive.com This method relies on the intrinsic reactivity of the starting materials under the reaction conditions to form the desired heterocyclic ring. researchgate.netcitedrive.com

Another important area is the direct C-H functionalization of this compound 1-oxides. d-nb.infoacs.org The methodology of nucleophilic substitution of hydrogen (SNH) has been successfully applied for the direct modification of non-aromatic 2H-imidazoles. acs.org For example, the C-H/C-Li cross-coupling reaction between this compound 1-oxides and pentafluorophenyllithium under transition-metal-free conditions provides access to novel polyfluoroarylated 2H-imidazoles. acs.orgbeilstein-journals.orgnih.gov This reaction can proceed via two pathways: an "addition-elimination" route leading to deoxygenated 2H-imidazoles, or an "addition-oxidation" route that retains the N-oxide functionality. d-nb.infobeilstein-journals.org

Furthermore, a metal-free C-H arylthiolation of this compound 1-oxides with thiophenols has been developed. mdpi.com This reaction, mediated by acetyl chloride, proceeds via an SNH mechanism to yield arylthiolated 2H-imidazoles in good yields. mdpi.com These green chemistry-oriented approaches, often using non-toxic solvents and reducing by-products, are valuable for synthesizing diverse this compound derivatives. nih.govmdpi.com

| Reaction Type | Reactants | Product | Key Features |

| Multicomponent Reaction | 1,2-Diketones, Ketones, Ammonium Acetate | Polysubstituted 2H-imidazoles | High atom- and step-economy. researchgate.netcitedrive.com |

| C-H/C-Li Cross-Coupling | This compound 1-oxides, Pentafluorophenyllithium | Polyfluoroarylated 2H-imidazoles | Direct C-H functionalization. acs.orgbeilstein-journals.orgnih.gov |

| C-H Arylthiolation | This compound 1-oxides, Thiophenols | Arylthiolated 2H-imidazoles | SNH mechanism, good yields. mdpi.com |

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology, combined with solvent-free conditions, represents a significant advancement in green chemistry.

The synthesis of polysubstituted imidazoles has greatly benefited from these techniques. For example, the Debus-Radiszewski reaction, a multicomponent condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate, has been efficiently carried out under microwave irradiation. jetir.org Using glacial acetic acid as a catalyst in solvent-free conditions, 2,4,5-triphenyl imidazoles have been synthesized in just 1-3 minutes with high yields. jetir.org Similarly, Cr2O3 nanoparticles have been used as a reusable catalyst for the synthesis of polysubstituted imidazoles under microwave irradiation in water, offering operational simplicity and excellent yields. nih.gov

Other catalytic systems have also been employed in microwave-assisted, solvent-free syntheses of imidazoles. A Schiff's base complex nickel catalyst (Ni-C) has enabled a one-pot synthesis of 2,4,5-trisubstituted imidazoles with excellent yields, and the catalyst can be easily recovered and reused. organic-chemistry.org Furthermore, secondary amine-based ionic liquids and defective Keggin-type heteropoly acids have been used to promote the efficient one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles under microwave irradiation and solvent-free conditions. scirp.org These methods highlight the advantages of combining microwave heating with the absence of volatile organic solvents, leading to eco-friendly and efficient synthetic protocols. scirp.org

The synthesis of 4-(5-hydroxybenzo[a]phenazin-6-yl)-5-phenyl-1,3-dihydro-2H-imidazol-2-one derivatives has been achieved through a one-pot, four-component cyclo-condensation under microwave irradiation in solvent-free conditions, using phosphotungstic acid supported on TiO2 as a recyclable catalyst. tandfonline.com This demonstrates the versatility of microwave-assisted, solvent-free methods for constructing complex heterocyclic systems. tandfonline.com

| Reactants | Catalyst/Conditions | Product | Reaction Time |

| Benzil, Aldehydes, Ammonium Acetate | Glacial Acetic Acid / Microwave / Solvent-free | 2,4,5-Triphenyl imidazoles | 1-3 minutes jetir.org |

| Aromatic Aldehydes, Ammonium Acetate, Benzil | Cr2O3 nanoparticles / Microwave / H2O | Polysubstituted imidazoles | 4-9 minutes nih.gov |

| Aldehydes, Benzil, Ammonium Acetate | Schiff's base nickel catalyst / Microwave | 2,4,5-Trisubstituted imidazoles | Not specified organic-chemistry.org |

| Benzil, Aldehyde, Amine, Ammonium Acetate | Ionic Liquid or Heteropoly Acid / Microwave / Solvent-free | 1,2,4,5-Tetrasubstituted imidazoles | Short reaction times scirp.org |

| 2-hydroxy-1,4-naphthoquinone, benzene-1,2-diamine, urea, Arylglyoxals | H3PW12O40@nano-TiO2 / Microwave / Solvent-free | 4-(5-hydroxybenzo[a]phenazin-6-yl)-5-phenyl-1,3-dihydro-2H-imidazol-2-one | ~10 minutes tandfonline.com |

C-H Functionalization Approaches (e.g., SNH)

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying the this compound ring system. d-nb.infonih.gov A significant approach within this category is the Nucleophilic Substitution of Hydrogen (SNH). d-nb.infonih.govfigshare.comacs.orgacs.org This method has been successfully applied to this compound 1-oxides, which possess an electrophilic C(5)-H bond that is reactive towards nucleophiles. d-nb.info

The SNH reactions can proceed through different mechanistic pathways, including an "addition-elimination" (SNH(AE)) or an "addition-oxidation" (SNH(AO)) scheme. d-nb.info For instance, the reaction of this compound 1-oxides with carboranyllithium can yield two distinct types of imidazolyl-modified carboranes depending on the reaction conditions that favor either elimination or oxidation. d-nb.info Similarly, transition-metal-free SNH coupling reactions have been developed between this compound 1-oxides and organolithium reagents like pentafluorophenyllithium, providing access to fluorinated imidazole derivatives. beilstein-journals.orgnih.gov This reaction proceeds via nucleophilic substitution at the C-5 position of the imidazole N-oxide. nih.gov Palladium(II)-catalyzed oxidative C-C coupling of 2,2-dialkyl-4-phenyl-2H-imidazole 1-oxides with indoles represents another facet of C-H functionalization, leading to 5-indolyl-3-yl derivatives. figshare.comacs.org In parallel, the SNH reaction on the same imidazole system can result in deoxygenated compounds. figshare.comacs.org

Synthetic Routes to this compound N-Oxides

The synthesis of this compound N-oxides is a crucial prerequisite for many subsequent functionalization reactions.

Condensation reactions are a common method for the formation of the this compound 1-oxide ring system. For example, the reaction of hydroxylamine (B1172632) with ethyl glyoxalate can form an N-oxide intermediate in situ, which then cyclizes and aromatizes to yield a 1-hydroxyimidazole. rsc.org Furthermore, three-component condensation reactions of 2-unsubstituted imidazole N-oxides with arylglyoxals and various CH-acids have been reported. nih.govresearchgate.net These reactions, often carried out under mild, metal-free conditions, provide a pathway to polyfunctionalized imidazole 1-oxides. nih.govresearchgate.net

Derivatization Strategies for this compound Scaffolds

Once the this compound core is formed, it can be further modified to introduce a wide range of functional groups, tailoring the molecule for specific applications.

Arylthiolated 2H-imidazoles have been synthesized through a metal-free, eliminative C-H arylthiolation of this compound 1-oxides with thiophenols. researchgate.netmdpi.com This reaction, mediated by acetyl chloride, proceeds via an SNH(AE) mechanism and allows for the preparation of a series of arylthiolated 2H-imidazoles in good yields. researchgate.netmdpi.comdntb.gov.ua This method provides a direct route to molecules containing both an imidazole and an arylthio moiety. researchgate.netmdpi.comresearchgate.net The reaction of pentafluorinated 2H-imidazoles with thiophenols can also be used to introduce arylthio groups via nucleophilic substitution of a fluorine atom. urfu.ru

Table 1: Synthesis of Arylthiolated 2H-Imidazoles via C-H Arylthiolation mdpi.com

| Entry | This compound 1-Oxide | Thiophenol | Product | Yield (%) |

| 1 | 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide | Thiophenol | 2,2-Dimethyl-4-phenyl-5-(phenylthio)-2H-imidazole | 74 |

| 2 | 2,2-Dimethyl-4-(p-tolyl)-2H-imidazole 1-oxide | Thiophenol | 2,2-Dimethyl-4-(phenylthio)-5-(p-tolyl)-2H-imidazole | 42 |

| 3 | 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide | 3,5-Difluorothiophenol | 4-((3,5-Difluorophenyl)thio)-2,2-dimethyl-5-phenyl-2H-imidazole | 52 |

The incorporation of fluoroaryl groups into the this compound scaffold is of significant interest. urfu.ru A key method for achieving this is the C–H/C–Li coupling reaction between this compound 1-oxides and pentafluorophenyllithium. beilstein-journals.orgnih.gov This transition-metal-free SNH reaction allows for the direct introduction of a pentafluorophenyl group at the C-5 position. nih.gov Further derivatization can be achieved through subsequent reactions, such as the Pd-catalyzed Suzuki-Miyaura coupling to introduce various electron-donating groups, leading to the synthesis of push-pull fluorophores. researchgate.net The synthesis of N-pentafluorobenzyl salts of imidazoles has also been explored through the quaternization of imidazole with pentafluorobenzyl bromide. lookchem.com

A notable derivatization strategy involves the synthesis of bifunctional molecules containing both a this compound and a phenolic moiety. mdpi.comnih.gov These compounds are synthesized through the direct, metal-free C-H/C-H coupling of this compound 1-oxides with polyphenols. acs.orgmdpi.com The reaction typically proceeds in the presence of acetyl chloride. mdpi.com This SNH-based methodology has been used to prepare a series of novel imidazole-linked polyphenolic compounds in good to excellent yields. acs.orgmdpi.comnih.gov The reaction is versatile, accommodating various substituents on the aryl fragment of the this compound and different arrangements of hydroxyl groups on the polyphenol. mdpi.comnih.gov

Table 2: Synthesis of Bifunctional this compound-Derived Phenolic Compounds mdpi.com

| Entry | This compound 1-Oxide | Polyphenol | Product | Yield (%) |

| 1 | 2,2-Dimethyl-5-(4-nitrophenyl)-2H-imidazole 1-oxide | Phloroglucinol | Imidazolyl-substituted phloroglucinol | Good to Excellent |

| 2 | 2,2-Dimethyl-5-(4-nitrophenyl)-2H-imidazole 1-oxide | Pyrogallol | Imidazolyl-substituted pyrogallol | Good to Excellent |

| 3 | 2,2-Dimethyl-5-(4-nitrophenyl)-2H-imidazole 1-oxide | Hydroxyquinol | Imidazolyl-substituted hydroxyquinol | Good to Excellent |

Regioselective Functionalization Techniques

The selective functionalization of the imidazole ring is a critical task in synthetic organic chemistry, driven by the prevalence of this heterocycle in pharmaceuticals and functional materials. sci-hub.senih.gov Achieving regiocontrol is challenging due to the distinct electronic properties and reactivity of the C2, C4, and C5 positions. A variety of sophisticated strategies have been developed to precisely install functional groups at specific locations on the this compound core and its derivatives, such as this compound 1-oxides. These methods primarily rely on directed metalation, C-H activation, and the unique reactivity of N-oxide derivatives.

Directed Metalation and Sulfoxide (B87167)/Magnesium Exchange

A powerful strategy for the complete and regioselective functionalization of the imidazole scaffold involves a combination of directed metalations and sulfoxide/magnesium exchange. sci-hub.se This approach utilizes protecting and directing groups to control the site of deprotonation and subsequent reaction with electrophiles. For instance, an N,N-dimethylsulfamoyl group at the N1 position can direct metalation to the C5 position, while a tert-butyldimethylsilyl (TBDMS) group can protect the highly acidic C2 position. sci-hub.se

A key intermediate can be constructed with a sulfoxide group at C5, which then directs metalation to the C4 position using a base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). sci-hub.se The resulting magnesium reagent at C4 can be trapped with various electrophiles. Furthermore, the sulfoxide group itself can be replaced via a sulfoxide/magnesium exchange to functionalize the C5 position. Finally, selective removal of the TBDMS group at C2 allows for the functionalization of this last position. sci-hub.se

| Position | Reagents and Conditions | Result | Reference |

| C4 | 1. TMPMgCl·LiCl, THF, 30°C, 1 h2. Electrophile (e.g., PhCHO, Allyl-Br) | Functionalization at C4 position | sci-hub.se |

| C5 | 1. i-PrMgCl·LiCl, THF, -40°C, 1 h2. Electrophile (e.g., I₂, PhCHO) | Functionalization at C5 via sulfoxide exchange | sci-hub.se |

| C2 | 1. TBAF, 0°C2. TMP₂Zn·2MgCl₂·2LiCl3. Electrophile | Functionalization at C2 after deprotection | sci-hub.se |

| Table 1: Regioselective functionalization of a protected imidazole via directed metalation. |

Palladium-Catalyzed Direct C-H Arylation

Direct C-H bond functionalization has emerged as an atom-economical method that avoids the pre-activation of substrates. jst.go.jp However, the C4-position of the imidazole ring is the least reactive carbon center, making its selective functionalization particularly difficult. jst.go.jp A notable strategy to overcome this involves the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group as a removable N-protecting group. nih.gov

This approach enables the sequential and regioselective arylation of all three C-H bonds. nih.gov

C5-Arylation: Selective arylation at the C5 position can be achieved using a palladium catalyst.

C2-Arylation: Subsequent arylation can be directed to the C2 position. nih.gov

C4-Arylation (via "SEM-Switch"): To functionalize the unreactive C4 position, a "SEM-switch" was developed. This process involves the transposition of the SEM group from the N-1 to the N-3 nitrogen. This switch alters the reactivity of the ring, enabling the subsequent arylation of the C4-position. nih.gov

This methodology allows for the synthesis of mono-, di-, and triarylimidazoles from simple starting materials using aryl bromides and even less expensive aryl chlorides. nih.gov

| Position | Catalyst/Base | Arene Donor | Result | Reference |

| C5 | Pd(OAc)₂/PCy₃·HBF₄ / K₂CO₃ | 4-Bromoanisole | C5-arylated imidazole | nih.gov |

| C2 | Pd(OAc)₂/DavePhos / NaOt-Bu | Chlorobenzene | C2-arylated imidazole (6:1 C2:C5 selectivity) | nih.gov |

| C4 | Not specified | Not specified | C4-arylation enabled after SEM-group transposition | nih.gov |

| Table 2: Examples of regioselective palladium-catalyzed C-H arylation. |

Functionalization of this compound 1-Oxides

The N-oxide moiety in this compound 1-oxides activates the heterocyclic ring, facilitating C-H functionalization, often under metal-free conditions. rsc.orgnih.govmdpi.com These reactions frequently proceed through a nucleophilic substitution of a hydrogen atom (SNH) mechanism. nih.govrsc.org The process is typically initiated by an activating agent, such as acetyl chloride (AcCl), which enhances the electrophilicity of the imidazole ring, making it susceptible to attack by nucleophiles at the C5 or C4 position. mdpi.comrsc.org

This strategy has been successfully applied to couple this compound 1-oxides with a wide range of nucleophiles, including pyrroles, thiophenes, and various polyphenols. nih.govrsc.orgnih.gov

Another metal-free approach is the C–H/C–Li coupling reaction between this compound 1-oxides and organolithium reagents, such as pentafluorophenyllithium, which also achieves regioselective functionalization at the C-5 position. beilstein-journals.org

| Substrate | Nucleophile | Reagents/Conditions | Product | Reference |

| 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide | Pyrrole | AcCl, Benzene | 5-(1H-Pyrrol-2-yl)-2,2-dimethyl-4-phenyl-2H-imidazole | rsc.org |

| 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide | Thiophenol | AcCl, Chloroform, 0°C to rt | 2,2-Dimethyl-4-phenyl-5-(phenylthio)-2H-imidazole | mdpi.com |

| 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide | Phloroglucinol | AcCl, Toluene/Acetone, 0°C to rt | Bifunctional imidazole-derived polyphenol | nih.gov |

| 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide | Pentafluorobenzene | n-BuLi, THF, -78°C to rt | 5-(Pentafluorophenyl)-2,2-dimethyl-4-phenyl-2H-imidazole | beilstein-journals.org |

| Table 3: Regioselective functionalization of this compound 1-oxides. |

Catalytic Annulation Reactions

The C=N double bond inherent in the this compound structure can serve as an electrophilic partner in catalytic annulation reactions. Ruthenium(II) and Rhodium(III)-catalyzed [3+2] spiroannulation reactions between 2H-imidazoles and partners like alkynes have been developed. nih.govacs.org These reactions proceed with high regioselectivity to furnish complex spirocyclic structures, such as spiroimidazole-4,1'-indenes, demonstrating a specialized route for functionalization that builds upon the core ring structure. acs.org

Chemical Transformations and Mechanistic Organic Reactions of 2h Imidazole Systems

Oxidation and Reduction Pathways of 2H-Imidazoles

The nitrogen atoms and the imine functionality within the 2H-imidazole ring system allow for distinct oxidation and reduction reactions, leading to the formation of N-oxides or reduced imidazole (B134444) structures.

While the direct oxidation of a parent this compound to an N-oxide can be challenging, the oxidation of substituted this compound N-oxides has been studied. uzh.ch Electrochemical oxidation of this compound N-oxides has been investigated using methods like cyclic voltammetry and ESR spectroscopy. researchgate.net Studies on 2,2-dimethyl-4,5-diphenyl-2H-imidazole 1-oxide revealed that electrochemical oxidation can lead to the formation of a 2,2-dimethyl-4,5-diphenyl-2H-imidazole 1,3-dioxide radical cation. researchgate.net This process demonstrates the capacity of the this compound N-oxide system to undergo further oxidation under specific electrochemical conditions. researchgate.net In some cases, the oxidation of imidazole derivatives can result in the formation of products like imidazole-2-carboxaldehyde.

The reduction of this compound systems provides a key pathway to various substituted imidazoles. A common transformation is the deoxygenation of this compound N-oxides. This can be achieved in nearly quantitative yields by using freshly prepared Raney-Ni in ethanol (B145695) at room temperature, which reduces the N-oxide back to the corresponding imidazole. uzh.ch

Another significant reductive pathway involves the one-pot conversion of aromatic and heteroaromatic 2-nitroamines to form bicyclic 2H-benzimidazoles. researchgate.net This procedure utilizes iron powder and formic acid, often with an additive like ammonium (B1175870) chloride, to first reduce the nitro group to an amine, which then undergoes cyclization to form the fused this compound ring system. researchgate.net This method is valued for its efficiency and compatibility with a wide range of functional groups. researchgate.net

Substitution and Coupling Reactions

The electronic nature of the this compound ring, especially when activated as an N-oxide, makes it amenable to substitution and cross-coupling reactions, bypassing the need for pre-functionalized starting materials.

This compound 1-oxides are non-aromatic heterocyclic compounds possessing an electrophilic C(5)–H bond, which is highly activated for interaction with nucleophiles. beilstein-journals.orgd-nb.info This reactivity allows for direct C–H functionalization through a process known as Nucleophilic Substitution of Hydrogen (SNH). This methodology is notable for being a transition-metal-free approach to forming new carbon-carbon and carbon-heteroatom bonds. d-nb.infomdpi.com

The SNH reactions in this compound 1-oxide systems can proceed through two primary mechanistic pathways, the outcome of which is determined by the reaction conditions: beilstein-journals.orgd-nb.info

SNH(AE) - "Addition-Elimination": The reaction begins with the nucleophilic attack on the C5 position to form an unstable anionic σH-adduct. beilstein-journals.org In the presence of an acylating agent like acetyl chloride, the N-oxide group is activated and subsequently eliminated (deoxygenation), leading to the formation of a C5-substituted this compound. mdpi.comsemanticscholar.orgnih.gov

SNH(AO) - "Addition-Oxidation": Following the formation of the initial σH-adduct, the introduction of an external oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), facilitates the removal of the hydrogen atom at the C5 position. beilstein-journals.orgsemanticscholar.orgnih.gov This pathway results in the C5-substituted product while retaining the N-oxide functionality. beilstein-journals.orgnih.gov

These SNH reactions have been successfully applied using a variety of nucleophiles, demonstrating the broad utility of this approach.

Table 1: Examples of SNH Reactions on this compound 1-Oxides

| Nucleophile | Reagents/Conditions | Pathway | Product Type | Reference |

|---|---|---|---|---|

| Carboranyllithium | 1. THF, -78 °C; 2. Acylating Agent | SNH(AE) | Carboranyl-substituted 2H-imidazoles | beilstein-journals.orgd-nb.info |

| Carboranyllithium | 1. THF, -78 °C; 2. Oxidant (e.g., DDQ) | SNH(AO) | Carboranyl-substituted this compound 1-oxides | beilstein-journals.orgd-nb.info |

| Thiophenols | 1. Dimethyl carbonate, 0 °C to r.t.; 2. Acetyl chloride | SNH(AE) | Arylthiolated 2H-imidazoles | mdpi.com |

| Polyphenols | Toluene/Acetone, 0 °C to r.t. | SNH(AE) | Polyphenol-substituted 2H-imidazoles | semanticscholar.orgnih.gov |

| Pentafluorophenyllithium | 1. n-BuLi, Pentafluorobenzene; 2. AcCl | SNH(AE) | Perfluoroarylated 2H-imidazoles | semanticscholar.orgnih.gov |

C-H/C-H and C-H/C-Li Coupling Reactions

The SNH methodology is a cornerstone for direct C-H coupling reactions involving this compound 1-oxides. These reactions provide an atom- and step-economical route to novel substituted imidazoles. nih.gov

C-H/C-Li Coupling: This class of reactions involves the coupling of the C5-H bond of a this compound 1-oxide with an organolithium reagent. These transformations are performed without transition-metal catalysts. beilstein-journals.orgnih.gov

With Carboranyllithium: The reaction between this compound 1-oxides and carboranyllithium, generated in situ, produces novel imidazolyl-modified carboranes. beilstein-journals.orgnih.gov Depending on the workup (eliminative or oxidative), the reaction yields either deoxygenated carboranyl-substituted 2H-imidazoles or their N-oxide analogues. beilstein-journals.org

With Pentafluorophenyllithium: In a similar transition-metal-free process, this compound 1-oxides can be coupled with pentafluorophenyllithium. semanticscholar.orgfigshare.com This reaction provides a direct route to polyfluoroarylated azaheterocycles. The resulting perfluoroaryl-substituted 2H-imidazoles have been noted for their potential as "push-pull" fluorophores due to intramolecular charge transfer effects. figshare.com

C-H/C-H Coupling: Direct coupling between the C5-H of this compound 1-oxides and the C-H bond of other nucleophilic partners has also been achieved.

With Polyphenols: A metal-free deoxygenative SNH coupling reaction between this compound 1-oxides and various polyphenols (such as phloroglucinol, pyrogallol, and hydroxyquinol) has been developed. semanticscholar.orgresearchgate.net This process yields bioactive bifunctional molecules containing both imidazole and phenolic moieties under mild conditions. semanticscholar.org

With Pyrroles and Indoles: The scope of C-H/C-H coupling has been extended to other C-nucleophiles, including pyrroles and indoles, further demonstrating the versatility of this synthetic strategy. mdpi.com

2H-Azirines serve as valuable three-membered heterocyclic synthons for constructing substituted imidazole rings via cycloaddition reactions. These reactions typically proceed through the cleavage of the azirine ring to form a vinyl nitrene intermediate, which then participates in the cycloaddition.

ZnCl₂-Catalyzed [3+2] Cycloaddition: A convenient method for synthesizing multisubstituted imidazoles involves the zinc chloride (ZnCl₂)-catalyzed [3+2] cycloaddition of 2H-azirines with benzimidates. organic-chemistry.orgorganic-chemistry.orgacs.org This reaction proceeds under mild conditions, exhibits high functional group tolerance, and provides good yields of the target imidazole products. organic-chemistry.orgacs.org

Acid-Catalyzed 1,3-Dipolar Cycloaddition: A regioselective 1,3-dipolar cycloaddition between 2H-azirines and nitrones has been shown to produce 1,2,4,5-tetrasubstituted imidazoles. organic-chemistry.orgacs.org This protocol is catalyzed by trifluoroacetic acid and tolerates a broad range of both aliphatic and aromatic substrates, offering an efficient route to highly diverse, multi-substituted imidazoles. acs.org

Table 2: Imidazole Synthesis from 2H-Azirine Cycloadditions

| Reaction Partner | Catalyst/Conditions | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Benzimidates | ZnCl₂, Mild conditions | [3+2] Cycloaddition | Multisubstituted imidazoles | organic-chemistry.orgorganic-chemistry.orgacs.org |

Ring System Transformations

The structural dynamics of the this compound ring allow for several transformations that alter the core heterocyclic system through rearrangement and expansion reactions.

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which serves as a versatile intermediate for synthesizing amines, ureas, and carbamates. researchgate.netchim.it This reaction proceeds through a nitrene intermediate, where a migratory aptitude of an adjacent group leads to the isocyanate. researchgate.net

While not broadly applied to the this compound system, a specific instance of a Curtius rearrangement has been documented for a this compound derivative. The reaction involves 5-methyl-2,2-diphenyl-2H-imidazole-4-carbonyl azide 3-oxide, which upon rearrangement, does not yield a simple isocyanate but rather an intramolecularly cyclized product. This transformation results in the formation of 7-methyl-5,5-diphenylimidazo[1,5-b] nih.govacs.orgresearchgate.netoxadiazol-2(5H)-one, demonstrating a complex rearrangement and cyclization cascade initiated by the azide group. rhhz.net

Table 1: Curtius Rearrangement of a this compound Derivative

| Starting Material | Product | Reference |

| 5-methyl-2,2-diphenyl-2H-imidazole-4-carbonyl azide 3-oxide | 7-methyl-5,5-diphenylimidazo[1,5-b] nih.govacs.orgresearchgate.netoxadiazol-2(5H)-one | rhhz.net |

Ring expansion reactions involving the this compound core as the starting material are not extensively documented. However, the formation of 2H-imidazoles through the ring expansion of smaller, strained heterocyclic systems is a notable synthetic strategy. A key example is the copper(I)-catalyzed ring expansion of 2-methoxy-2H-azirines. nih.gov This process can be directed to selectively produce either substituted pyrimidines or 2H-imidazoles. nih.gov The reaction demonstrates the versatility of using strained three-membered rings as synthons for constructing the five-membered this compound system, involving the selective cleavage of either the C–N or C–C bond of the azirine ring. nih.gov

Mechanistic Insights into this compound Reactivity

Understanding the reaction mechanisms involving 2H-imidazoles is crucial for developing novel synthetic methods and for explaining their chemical behavior. This section explores proposed mechanisms for new syntheses and the catalytic functions of the imidazole scaffold.

Several novel synthetic routes utilizing 2H-imidazoles and their N-oxides have been developed, with detailed mechanistic studies providing insight into their reactivity.

Metal-Free C-H Arylthiolation of this compound N-Oxides : A proposed mechanism for the reaction of this compound 1-oxides with thiophenols, mediated by acetyl chloride, involves a nucleophilic substitution of hydrogen (SNH) following an "addition-elimination" (SNH AE) pathway. acs.org The reaction is initiated by the activation of the N-oxide group by acetyl chloride, which increases the electrophilicity of the C5 position of the imidazole ring. This is followed by a nucleophilic attack from the thiophenol. The subsequent elimination of acetic acid from the intermediate regenerates the aromaticity of the ring, yielding the 5-arylthiolated this compound product. acs.org

Table 2: Substrate Scope for Metal-Free C-H Arylthiolation of a this compound 1-Oxide Derivative

| This compound 1-Oxide Reactant | Thiophenol Reactant | Product | Yield (%) | Reference |

| 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide | Thiophenol | 2,2-Dimethyl-4-phenyl-5-(phenylthio)-2H-imidazole hydrochloride | 74 | acs.org |

| 2,2-Dimethyl-4-phenyl-2H-imidazole 1-oxide | 4-Bromothiophenol | 5-((4-Bromophenyl)thio)-2,2-dimethyl-4-phenyl-2H-imidazole hydrochloride | 68 | acs.org |

| 2,2-Dimethyl-4-(p-tolyl)-2H-imidazole 1-oxide | Thiophenol | 2,2-Dimethyl-5-(phenylthio)-4-(p-tolyl)-2H-imidazole hydrochloride | 42 | acs.org |

| 5-(4-Methoxyphenyl)-2,2-dimethyl-2H-imidazole 1-oxide | 4-Hydroxythiophenol | 4-((5-(4-Methoxyphenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)phenol hydrochloride | 87 | acs.org |

| 5-(4-(Trifluoromethyl)phenyl)-2,2-dimethyl-2H-imidazole 1-oxide | 4-Carboxythiophenol | 4-((2,2-Dimethyl-5-(4-(trifluoromethyl)phenyl)-2H-imidazol-4-yl)thio)benzoic acid | 65 | acs.org |

Ruthenium-Catalyzed Multicomponent C-H Functionalization : A Ru-catalyzed three-component reaction for the long-range C-H functionalization of 2H-imidazoles has been developed. beilstein-journals.org The proposed mechanism begins with a reversible C–H cyclometalation between the Ru(II) catalyst and the this compound to form a ruthenacycle intermediate. Concurrently, a single electron transfer (SET) process involving an olefin and an alkyl halide generates a radical species. This radical then participates in the catalytic cycle, ultimately leading to the alkylarylation of the this compound. beilstein-journals.org

Palladium-Catalyzed Cross-Dehydrogenative Coupling : The direct functionalization of the C(sp²)–H bond in this compound 1-oxides with other heteroarenes like pyrroles and thiophenes has been achieved via palladium-catalyzed cross-dehydrogenative coupling (CDC). The plausible catalytic cycle for this transformation involves the coordination of the palladium acetate (B1210297) catalyst to the N-oxide. This is followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. Subsequent reaction with the coupling partner (e.g., thiophene), reductive elimination, and reoxidation of the palladium catalyst complete the cycle, furnishing the 5-heteroarylated this compound 1-oxide. rsc.org

While 2H-imidazoles themselves are less commonly employed as direct catalysts, their protonated forms (imidazolium salts) and related derivatives are central to various catalytic processes.

The catalytic versatility of the imidazole core is largely due to its ability to function as a nucleophile, a Brønsted acid, or a Brønsted base. acs.org Imidazolium (B1220033) salts, in particular, have emerged as powerful organocatalysts. For instance, they can catalyze the formation of bis(indolyl)methanes from indoles and aldehydes. Mechanistic studies suggest a dual activation mode where the imidazolium cation activates the indole (B1671886) through a cation-π interaction, while the counter-ion (e.g., chloride) acts as a Lewis base to activate the aldehyde. researchgate.net

Furthermore, the imidazole moiety exhibits self-catalytic properties in certain reactions. In the formation of imidazole-urea bonds from the reaction of an imidazole with an isocyanate, one imidazole molecule can act as a catalyst by activating the N-H bond of another imidazole molecule through hydrogen bonding. This enhances the nucleophilicity of the reacting nitrogen, facilitating its attack on the isocyanate. rhhz.net

Imidazolium salts are also extensively used as precursors for N-heterocyclic carbene (NHC) ligands, which are pivotal in transition metal catalysis. The in situ generation of a Pd-NHC catalyst from an imidazolium salt and a palladium source is a common strategy for reactions like the Mizoroki-Heck reaction. The formation of the Pd-NHC complex is confirmed by the disappearance of the characteristic proton signal at the C2 position of the imidazolium ring in NMR spectroscopy. frontiersin.org Complexes of iridium and rhodium containing imidazolium-functionalized ligands have also been developed, showing high catalytic activity in processes like hydrosilylation.

Advanced Spectroscopic Characterization of 2h Imidazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the molecular structure of imidazole (B134444) derivatives at the atomic level. It provides detailed information about the chemical environment, connectivity, and spatial relationships of nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental information about the electronic environment of the atoms within the imidazole ring. However, for N-unsubstituted imidazoles in solution, fast tautomerization between the equivalent 1H- and 3H-forms leads to averaged signals, complicating the direct observation of a single tautomer like 2H-imidazole.

In ¹H NMR spectra of the parent imidazole system, the proton at the C2 position typically appears as a singlet, while the C4 and C5 protons often appear as a single, time-averaged signal or as distinct but coupled signals depending on the solvent and temperature. For example, in deuterated methanol (B129727) (CD₃OD), the C5-H and C4-H protons of a deuterated 4-phenylimidazole (B135205) analogue appeared as a multiplet at δ 6.74–6.78 ppm. rsc.org In some substituted imidazole derivatives, the imidazole C2-H proton can be observed as a singlet around δ 9.17-9.37 ppm in DMSO-d₆. rsc.org

¹³C NMR spectroscopy is similarly affected by tautomerization, which can lead to signal broadening or the complete absence of certain carbon signals in solution spectra. mpg.de Solid-state ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR is often employed to overcome this issue, as it analyzes molecules in a rigid state, preventing rapid tautomeric exchange. mpg.de In a study of imidazole doped into nanocrystalline cellulose (B213188), solid-state ¹³C NMR at 233 K showed distinct signals for the imidazole carbons: C2 at 134 ppm, and the non-equivalent C4 and C5 carbons at 126 ppm and 116 ppm, respectively. acs.org At higher temperatures, these C4 and C5 signals coalesce into a single resonance due to rapid reorientation and proton exchange. acs.org

Table 1: Representative ¹³C NMR Chemical Shifts for the Imidazole Ring

| Carbon Atom | Chemical Shift (δ, ppm) in Solid State (233 K) acs.org | Notes |

| C2 | 134 | Apical carbon, typically deshielded. |

| C4 | 126 | Basal position carbon. |

| C5 | 116 | Basal position carbon, distinct from C4 in a rigid state. |

Note: These values are for imidazole molecules in a specific matrix and serve as a reference for the chemical shifts in a state of slow molecular motion.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and elucidating the complete structure of complex imidazole analogues. idsi.mdturkjps.org These methods reveal correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is used to map out the proton connectivity within the molecule, for instance, confirming the relationship between H-4 and H-5 in the imidazole ring. turkjps.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton. idsi.md

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). It is exceptionally powerful for connecting different fragments of a molecule and is instrumental in distinguishing between isomers of substituted imidazoles. idsi.mdipb.pt

HETCOR (Heteronuclear Correlation): Similar to HSQC, HETCOR is used to determine proton-heteroatom correlations. It has been used to study the binding of imidazole nitrogen protons to hydroxyl groups in a cellulose matrix, providing insight into intermolecular interactions. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is valuable for determining stereochemistry and the 3D conformation of imidazole derivatives. turkjps.org

These advanced techniques are essential for confirming the structures of newly synthesized imidazole-based ligands and other complex derivatives. idsi.mdturkjps.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.gov It is highly sensitive to changes in molecular structure, bonding, and intermolecular interactions like hydrogen bonding.

The imidazole molecule has 21 normal modes of vibration, which can be categorized as in-plane (15 modes) and out-of-plane (6 modes) motions. nih.govresearchgate.net Key vibrational bands in the spectra of imidazole and its analogues include:

C-H Stretching: The C-H stretching vibrations of the imidazole ring are typically observed in the high-frequency region of the spectrum. Calculated IR and Raman spectra show these modes around 3118-3145 cm⁻¹, which is in close agreement with experimental values. researchgate.net

Ring Stretching/Bending Modes: Vibrations involving the stretching and bending of the C-N, C=N, and C=C bonds within the ring occur in the 1600-1000 cm⁻¹ region. These modes are often coupled. For example, FT-IR bands observed at 1503, 1350, 1280, and 1108 cm⁻¹ are attributed to imidazole C-H in-plane bending modes coupled with other ring vibrations. researchgate.net

Out-of-Plane Bending: The out-of-plane γ(CH) bending modes are also characteristic features.

The positions of these bands are sensitive to substitution, protonation state, and isotopic labeling (e.g., H/D exchange), making vibrational spectroscopy a powerful tool for studying the chemical state of imidazole moieties. nih.gov For instance, Raman spectroscopy on crystalline imidazole and its isotopically substituted analogues at low temperatures has allowed for detailed assignment of lattice vibrations arising from intermolecular interactions. iaea.org

Table 2: Selected Vibrational Modes and Frequencies for Imidazole

| Vibrational Mode | Frequency Range (cm⁻¹) | Spectroscopic Method | Reference |

| C-H Stretching | 3118 - 3145 | IR, Raman (Calculated) | researchgate.net |

| C-H In-plane Bending | 1050 - 1516 | FT-IR, FT-Raman | researchgate.net |

| Nδ–H, Cδ–H, Cϵ–H Bending | ~1121 | IR (Calculated) | nih.gov |

| Ring Modes | 1088, 1286 | IR (Experimental) | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of newly synthesized compounds, including analogues of this compound. Unlike standard mass spectrometry which provides a nominal mass, HRMS measures the m/z ratio to several decimal places. bioanalysis-zone.com This high accuracy allows for the determination of the "exact mass" of a molecule. bioanalysis-zone.commeasurlabs.com

The exact mass is used to calculate a unique elemental formula for the detected ion. measurlabs.com This capability is crucial for distinguishing between different compounds that may have the same integer mass but different atomic compositions. bioanalysis-zone.com For example, HRMS is routinely used to confirm the successful synthesis of imidazole derivatives by matching the experimentally measured exact mass to the calculated mass for the expected chemical formula. rsc.orgrsc.orgamazonaws.com This provides high confidence in the identity and purity of the target compound, although it cannot by itself distinguish between isomers. bioanalysis-zone.commeasurlabs.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is fundamental in characterizing the electronic structure of this compound and its analogues. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For imidazole derivatives, the key electronic transitions are typically π → π* and n → π*.

The simple imidazole ring exhibits a characteristic absorption peak around 209 nm in aqueous solution, which is attributed to a π → π* electron transition of the C=N bond within the heterocyclic ring. researchgate.net Studies on imidazole-2-carbaldehyde show a strong absorption maximum (λmax) at approximately 280 nm, which is considered its characteristic peak and is assigned to an n → π* transition of the C=N bond, along with a weaker band around 215 nm. researchgate.netresearchgate.net The presence of substituents on the imidazole ring significantly influences the position and intensity of these absorption bands. For example, the addition of a methyl group in 4-methyl-imidazole-2-carbaldehyde causes a red-shift (bathochromic shift) of the absorption peaks to 217 nm and 282 nm. researchgate.net

In more complex this compound derivatives designed as fluorophores, the absorption spectra can be quite broad, often spanning from 250 nm to over 400 nm. researchgate.netresearchgate.net For instance, a series of D-π-A type imidazole derivatives showed absorption maxima that varied with solvent polarity, a characteristic of compounds with charge-transfer character. nih.gov Polymeric materials incorporating 2-(phenylazo)-imidazole chromophores exhibit absorption maxima between 360–380 nm for the stable trans form. pwr.edu.pl Similarly, certain imidazole derivatives synthesized for their photochromic or sensor applications show distinct absorption maxima, such as one at 390 nm and another at 412 nm for different complex structures. mdpi.com

Table 2: UV-Vis Absorption Data for this compound and Its Analogues

| Compound | λmax (nm) | Solvent/Matrix | Assigned Transition | Reference |

|---|---|---|---|---|

| Imidazole | 209 | Aqueous | π → π | researchgate.net |

| Imidazole-2-carbaldehyde | 280 | Aqueous | n → π | researchgate.netresearchgate.net |

| 4-Methyl-imidazole-2-carbaldehyde | 282 | Aqueous | n → π | researchgate.net |

| Push-Pull this compound Fluorophores | 250-400 | Various | ICT | researchgate.netresearchgate.net |

| Poly[N-vinyl-2-(phenylazo)imidazole] | 360-380 | Thin Film | π → π (trans) | pwr.edu.pl |

| Imidazole Derivative 3a | 390 | OIH Matrix | π → π | mdpi.com |

| Imidazole Derivative 3b | 412 | Acetonitrile | π → π | mdpi.com |

Specialized Spectroscopic Techniques

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive solid-state technique for probing the local electronic environment of quadrupolar nuclei (spin I > 1/2), such as ¹⁴N and ³⁵Cl. mdpi.comresearchgate.netresearchgate.net This makes it an invaluable tool for studying tautomerism in azole compounds, including imidazoles, where protons can migrate between different nitrogen atoms. mdpi.comresearchgate.net The NQR frequency is directly proportional to the electric field gradient (EFG) at the nucleus, which is exquisitely sensitive to changes in chemical bonding and intermolecular interactions like hydrogen bonding. psu.edu

Tautomeric transformations in functionalized azoles can be investigated by analyzing the NQR spectral data. researchgate.net For instance, in chlorinated imidazoles, the ³⁵Cl NQR frequency can differentiate between tautomers because the electronic distribution, and thus the EFG at the chlorine nucleus, changes depending on the position of the N-H proton. mdpi.com Similarly, ¹⁴N NQR can distinguish between the "pyrrole-like" nitrogen (covalently bonded to hydrogen) and the "pyridine-like" nitrogen (imine-like, with a lone pair). psu.edu Hydrogen bonding to the imino-nitrogen atom significantly affects the NQR parameters. psu.edu

Combined NMR-NQR studies and quantum-chemical calculations on indazole, a benzannulated analogue of imidazole, demonstrated that the 1H-tautomer is significantly more stable (by 21.4 kJ mol⁻¹) than the 2H-tautomer. mdpi.com In studies of substituted imidazoles, ¹⁴N and ²H quadrupole double resonance techniques have been employed to investigate a wide range of derivatives. psu.edu These studies revealed complex features in the nitrogen quadrupole resonance data, largely influenced by the effects of hydrogen bonding on both σ and π electrons in the imidazole ring. psu.edu The technique has been successfully used to demonstrate the close equivalence of the two nitrogen sites in the imidazolium (B1220033) cation and to confirm the solid-state thione form for 2-mercaptoimidazole. psu.edu

The unique electronic structure of the imidazole ring, possessing both electron-donating and electron-accepting characteristics, makes it a valuable core for designing advanced fluorophores. rsc.orgrsc.orgresearchgate.net Specifically, this compound derivatives are often incorporated into "push-pull" or donor-π-acceptor (D-π-A) architectures to induce significant photophysical effects, such as Intramolecular Charge Transfer (ICT). researchgate.netencyclopedia.pub

Upon photoexcitation, these molecules exhibit a substantial redistribution of electron density from the electron-donating part of the molecule to the electron-accepting part, creating an excited state with a large dipole moment. researchgate.netresearchgate.net This ICT state is a key feature, often confirmed by positive solvatochromism (a shift in emission wavelength to the red in more polar solvents) and large Stokes shifts. rsc.orgrsc.org For example, a series of benzilimidazole-based D–π–A fluorophores exhibited large Stokes' shifts of approximately 8000 cm⁻¹. rsc.org The existence of ICT states in some this compound fluorophores has been confirmed by calculating the excited state dipole moments, which were found to be greater than 23 D. researchgate.netresearchgate.net

The efficiency of the fluorescence process is quantified by the photoluminescence quantum yield (PLQY or ΦF), which is the ratio of photons emitted to photons absorbed. Many this compound-based fluorophores have been developed with high quantum yields. For instance, certain benzil-imidazole blue fluorophores show quantum yields of around 70%. rsc.org Other synthesized this compound-derived push-pull fluorophores have demonstrated quantum yields of up to 99%. researchgate.netresearchgate.net Some imidazole derivatives are designed to exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in the aggregated or solid state. researchgate.netrsc.org This effect is often accompanied by high solid-state quantum yields; one such fluorophore showed an absolute quantum yield of 93% in the solid state. rsc.org In some systems, a Hybridized Local and Charge-Transfer (HLCT) state can be achieved, which helps in realizing high quantum yields in deep blue emitters used for organic light-emitting diodes (OLEDs). tandfonline.comacs.org

Table 3: Photophysical Properties of Selected this compound-Based Fluorophores

| Fluorophore Type | Quantum Yield (ΦF) | Key Feature | Reference |

|---|---|---|---|

| Benzilimidazole D-π-A | ~70% | ICT, Large Stokes' Shift (~8000 cm⁻¹) | rsc.org |

| This compound Push-Pull | up to 99% | ICT (Excited State Dipole >23 D) | researchgate.netresearchgate.net |

| Imidazo[1,5-a]pyridine–benzilimidazole | ~70% (solution), 93% (solid) | ICT, AIE, HLCT | rsc.org |

| Benzimidazole-based deep blue emitter | >90% | HLCT | tandfonline.com |

| Pyrene[4,5-d]imidazole derivative | High (Device EQE up to 8.47%) | HLCT | acs.org |

Applications of 2h Imidazole in Advanced Chemical Research Excluding Medicinal/biological

Role as a Synthetic Building Block for Complex Molecules

The unique structure of 2H-imidazole and its tautomeric forms makes it a valuable building block in organic synthesis for constructing complex molecular architectures. benchchem.combenchchem.com Its derivatives are employed in a variety of synthetic strategies, including cycloaddition reactions and multicomponent reactions, to create molecules with specific, desired properties. benchchem.commdpi.com The development of novel synthetic methodologies for the regiocontrolled synthesis of substituted imidazoles remains a strategic priority due to their widespread applications. rsc.org

Modern synthetic methods focus on the efficient functionalization of the imidazole (B134444) core. For instance, transition-metal-free C-H functionalization of this compound 1-oxides has been developed as a powerful tool. beilstein-journals.orgnih.govacs.org This approach allows for the direct coupling of the imidazole ring with other molecular fragments, such as polyphenols or pyrroles, under mild conditions, yielding novel bifunctional molecules with good to excellent yields. nih.govacs.orgrsc.org Such methods are atom-economical and avoid the need for pre-functionalization of the starting materials. rsc.org

Ruthenium-catalyzed multicomponent reactions represent another advanced strategy, enabling the long-range C(sp²)-H alkylarylation of 2H-imidazoles. rhhz.net This provides an efficient pathway to increase molecular complexity from simple starting materials. rhhz.net Similarly, copper-catalyzed homo/cross-coupling of oxime acetates has been shown to be a facile and practical route to construct a variety of substituted 2H-imidazoles. rsc.org The versatility of the imidazole ring as a synthetic platform is further highlighted by its use in the construction of more complex heterocyclic systems, such as benzo[d]imidazo[2,1-b]thiazoles. mdpi.comnih.gov These synthetic advancements underscore the fundamental importance of this compound derivatives as building blocks for creating novel molecules for materials science and other technological fields. rsc.orgmdpi.comlifechemicals.com

Coordination Chemistry and Ligand Design for Catalysis and Material Science

The nitrogen atoms within the imidazole ring are excellent coordination sites, making this compound and its derivatives highly effective ligands in coordination chemistry. benchchem.comajol.inforesearchgate.net They can form stable complexes with a wide range of metal ions, and these metal-imidazole complexes are instrumental in catalysis and materials science. benchchem.combenchchem.comontosight.ai The ability to derivatize the imidazole core allows for the design of bidentate and tridentate ligands, which can chelate to metal centers and influence the resulting complex's catalytic activity and stability. upce.czmdpi.comresearchgate.net

Imidazole-based ligands have been successfully employed in various catalytic applications. For example, novel tridentate ligands based on an imidazole ring have been used in copper(II)-catalyzed nitroaldol (Henry) reactions. upce.cz Cobalt(II) complexes bearing pyrimidine-imine-2H-imidazole ligands have shown high activity and regioselectivity in the hydrosilylation of alkynes, a key reaction in organosilicon chemistry. ucm.es Furthermore, ruthenium catalysts with this compound-based ligands have been developed for multicomponent C-H bond functionalization reactions. rhhz.net

In material science, imidazole derivatives are crucial for constructing metal-organic frameworks (MOFs). researchgate.netresearchgate.net The newly designed ligand 2-(p-bromophenyl)-1H-imidazole-4,5-dicarboxylic acid (p-BrPhH3IDC), for instance, has been used to synthesize six different MOFs with main group and transition metals, exhibiting structures ranging from 1D to 3D polymers. acs.org These materials often possess interesting properties, such as photoluminescence. acs.org The ability of the imidazole moiety to participate in hydrogen bonding and π-π stacking interactions provides additional stability to the supramolecular structures of these materials. researchgate.netacs.org The rational design of imidazole-based ligands is thus a key strategy for creating advanced crystalline materials with desirable functionalities. researchgate.net

Development of Functional Materials

The electronic properties of the this compound ring, which can be readily tuned through substitution, make it an ideal component for the development of advanced functional materials with specific optical and electronic properties.

A significant application of this compound derivatives is in the design of "push-pull" fluorophores. These molecules contain electron-donating and electron-withdrawing groups at different ends of a conjugated system, which includes the imidazole ring. This arrangement leads to an intramolecular charge transfer (ICT) upon photoexcitation, resulting in strong fluorescence. researchgate.netthieme-connect.com

Researchers have developed multi-step synthetic methods to create novel push-pull fluorophores based on the this compound scaffold. thieme-connect.comresearchgate.netthieme-connect.com By modifying the substituents, the photophysical properties, such as absorption and emission wavelengths, quantum yields, and Stokes shifts, can be finely tuned. researchgate.netthieme-connect.com For example, a series of novel push-pull fluorophores based on a this compound scaffold bearing a perfluorophenyl substituent were synthesized. researchgate.net These compounds exhibit strong emission in the range of 470–610 nm, with the exact wavelength depending on the solvent and the electron-donating group. researchgate.net Some of these compounds have been successfully applied as fluorometric probes for determining pH in real-world samples like saliva. researchgate.net

A key development in this area is the creation of this compound fluorophores that exhibit aggregation-induced emission (AIE). researchgate.netthieme-connect.com Compounds bearing a tetraphenylethylene (B103901) fragment, for instance, show a significant increase in emission intensity (up to 20 times) in solutions with a high water fraction. researchgate.netthieme-connect.com The discovery of push-pull fluorophore systems in perfluoroaryl-substituted 2H-imidazoles, which arise from nucleophilic substitution of a hydrogen atom, has opened up new avenues for creating fluorometric sensor materials that are sensitive to their environment. beilstein-journals.orgacs.orgnih.gov

Table 1: Photophysical Properties of Selected this compound-Derived Push-Pull Fluorophores

| Compound Type | Absorption Range (nm) | Emission Range (nm) | Quantum Yield | Key Features | Source(s) |

| General Push-Pull Fluorophores | 250–400 | up to 617 | up to 99% | Tunable properties by varying donor fragments. | researchgate.net, thieme-connect.com, urfu.ru |

| Tetraphenylethylene-bearing | 250–400 | up to 617 | up to 22% (in aggregate state) | Aggregation-Induced Emission (AIE) effect. | researchgate.net, thieme-connect.com |

| Perfluorophenyl-substituted | Not specified | 470–610 | up to 96% | pH-sensitive "turn-on" fluorescence. | researchgate.net, thieme-connect.com |

| Fluoroaryl-1,2,3-triazole scaffold | Not specified | 330–440 | >99% | Blue-violet emission. | researchgate.net, researchgate.net |

This table presents a summary of reported data and may not reflect the full range of synthesized compounds.

The tunable electronic structure and light-absorbing capabilities of this compound derivatives make them excellent candidates for use as organic dyes in dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.netnih.gov In a typical DSSC, a sensitizing dye absorbs sunlight and injects electrons into a semiconductor, generating a photocurrent. nih.gov Imidazole-based dyes often feature a donor-π-acceptor (D-π-A) structure, which is highly effective for light harvesting and charge separation. scispace.com

Researchers have designed and synthesized numerous imidazole-based organic dyes for DSSCs. scispace.comuokerbala.edu.iq For example, dyes containing a 4,5-bis(4-methoxyphenyl)-1H-imidazole unit as an electron donor and a cyanoacetic acid group as an electron acceptor have been developed. researchgate.netscispace.com The performance of these dyes can be optimized by introducing different linker groups (e.g., phenylene or thienyl) into the conjugated bridge. scispace.com

Table 2: Performance of Selected Imidazole-Based Dyes in Dye-Sensitized Solar Cells (DSSCs)

| Dye/System | Donor Unit | Linker/Bridge | Power Conversion Efficiency (PCE) | Key Finding | Source(s) |

| BPI-P | 4,5-bis(4-methoxyphenyl)-1H-imidazole | Phenylene | 0.18% | Linker group affects performance. | scispace.com |

| BPI-T | 4,5-bis(4-methoxyphenyl)-1H-imidazole | Thienyl | 0.32% | Thienyl linker shows better performance than phenylene. | scispace.com |